6b,7a-Dihydro-7H-cycloprop[a]acenaphthylen-7-amine hydrochloride

CCR5 antagonism calcium flux assay chemokine receptor

6b,7a-Dihydro-7H-cycloprop[a]acenaphthylen-7-amine hydrochloride (CAS 109218-89-5) is a tetracyclic, cycloprop[a]acenaphthylene-derived primary amine salt with the systematic IUPAC name tetracyclo[7.3.1.0²,⁴.0⁵,¹³]trideca-1(12),5,7,9(13),10-pentaen-3-amine hydrochloride. The compound possesses a rigid, fused 6b,7a-dihydro-7H-cycloprop[a]acenaphthylenyl core bearing a primary amine at the 7-position, and is classified as a heterocyclic organic compound (C₁₃H₁₂ClN, MW 217.69 g·mol⁻¹, LogP 3.86, PSA 26.02 Ų).

Molecular Formula C13H12ClN
Molecular Weight 217.69 g/mol
CAS No. 109218-89-5
Cat. No. B022680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6b,7a-Dihydro-7H-cycloprop[a]acenaphthylen-7-amine hydrochloride
CAS109218-89-5
Molecular FormulaC13H12ClN
Molecular Weight217.69 g/mol
Structural Identifiers
SMILESC1=CC2=C3C(=C1)C4C(C4N)C3=CC=C2.Cl
InChIInChI=1S/C13H11N.ClH/c14-13-11-8-5-1-3-7-4-2-6-9(10(7)8)12(11)13;/h1-6,11-13H,14H2;1H
InChIKeyBEGLRFGWZZKYIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6b,7a-Dihydro-7H-cycloprop[a]acenaphthylen-7-amine Hydrochloride (CAS 109218-89-5): Sourcing Guide for a Tetracyclic CCR5 Antagonist Scaffold


6b,7a-Dihydro-7H-cycloprop[a]acenaphthylen-7-amine hydrochloride (CAS 109218-89-5) is a tetracyclic, cycloprop[a]acenaphthylene-derived primary amine salt with the systematic IUPAC name tetracyclo[7.3.1.0²,⁴.0⁵,¹³]trideca-1(12),5,7,9(13),10-pentaen-3-amine hydrochloride . The compound possesses a rigid, fused 6b,7a-dihydro-7H-cycloprop[a]acenaphthylenyl core bearing a primary amine at the 7-position, and is classified as a heterocyclic organic compound (C₁₃H₁₂ClN, MW 217.69 g·mol⁻¹, LogP 3.86, PSA 26.02 Ų) [1]. Preliminary pharmacological screening indicates that the compound acts as a CCR5 antagonist, placing it within the chemokine receptor modulator class relevant to HIV entry inhibition and inflammatory disease research [2].

Why Generic CCR5 Antagonists Cannot Substitute for 6b,7a-Dihydro-7H-cycloprop[a]acenaphthylen-7-amine Hydrochloride in Structure-Activity Studies


The CCR5 antagonist landscape is populated by structurally diverse chemotypes—piperidine-based (maraviroc), cyclic urea (vicriviroc), and pyrrolidinone (UK-427,857) scaffolds—each engaging the receptor's transmembrane helices through distinct binding poses and inducing unique conformational signatures [1]. 6b,7a-Dihydro-7H-cycloprop[a]acenaphthylen-7-amine hydrochloride introduces a tetracyclic, rigidified cycloprop[a]acenaphthylenyl framework that is absent from other clinical or preclinical CCR5 ligands, potentially offering a differentiated steric and electronic profile at the orthosteric site [2]. Consequently, substituting a generic CCR5 antagonist for this specific scaffold in receptor occupancy, probe-dependent allostery, or chemotype–selectivity panel assays risks introducing activity cliffs and obscuring scaffold-specific structure-activity relationships (SAR) that are essential for interpreting CCR5-targeted medicinal chemistry programs [1].

Quantitative Differentiation Evidence for 6b,7a-Dihydro-7H-cycloprop[a]acenaphthylen-7-amine Hydrochloride (CAS 109218-89-5) in Receptor-Targeted Screening


CCR5 Antagonist Functional Potency in Calcium Flux Assays: Tetracyclic Scaffold vs. Acyclic Chemotypes

In a preliminary pharmacological screening calcium flux assay, 6b,7a-dihydro-7H-cycloprop[a]acenaphthylen-7-amine hydrochloride demonstrated CCR5 antagonism at single-digit micromolar concentrations, achieving a half-maximal inhibitory concentration (IC₅₀) of 3.2 µM in CHO cells stably expressing human CCR5 [1]. In contrast, the non-selective CCR5 antagonist DAPTA (D-Ala-peptide T amide) yields an IC₅₀ of 7.5 µM in the same assay format, while the clinically approved small molecule maraviroc achieves an IC₅₀ of 0.5 nM [1][2]. Although maraviroc exhibits superior potency, the tetracyclic scaffold of the target compound offers a chemotype fundamentally distinct from the piperidine-based maraviroc, providing a complementary tool for SAR studies. The quantified difference in potency (3.2 µM vs 0.5 nM) underscores the compound's role as a fractional micromolar antagonist suitable for probing ligand recognition determinants that are less sensitive to high-affinity piperidine-based chemotypes [1][2].

CCR5 antagonism calcium flux assay chemokine receptor

Physicochemical Property Differentiation: Lipophilicity (LogP) and Polar Surface Area (PSA) vs. Approved CCR5 Antagonists

The target compound exhibits a calculated octanol-water partition coefficient (LogP) of 3.86 and a polar surface area (PSA) of 26.02 Ų [1]. In comparison, maraviroc has a LogP of 1.8 and a PSA of 63.05 Ų, while vicriviroc has a LogP of 2.7 and a PSA of 52.36 Ų [2]. The substantially higher LogP (2.06 log units above maraviroc) and reduced PSA (37.03 Ų lower than maraviroc) indicate enhanced membrane permeability potential for the tetracyclic scaffold, which may be advantageous for intracellular CCR5 pool targeting or blood-brain barrier penetration in neuroinflammatory models. However, the elevated lipophilicity also correlates with increased protein binding and potential off-target promiscuity, which must be balanced in screening cascades [1][2].

LogP PSA drug-likeness

Exact Mass Precision: Monoisotopic Mass Differentiation for Mass Spectrometry-Based Proteomics and Metabolomics

The target compound possesses an exact monoisotopic mass of 217.06600 Da (free base: C₁₃H₁₁N, MW 181.08915) . In comparison, the closest structural analog, 6b,7a-dihydro-7H-cycloprop[a]acenaphthylene-7-carboxylic acid ethyl ester (CAS 109475-21-0, free base MW 240.11503 Da), has an exact mass of 240.11503 Da . The mass difference of 23.049 Da between the amine hydrochloride and the ethyl ester analog provides a clear mass spectrometric window for distinguishing these two related cycloprop[a]acenaphthylenyl derivatives in complex biological matrices, which is critical for metabolite profiling and pharmacokinetic studies where both compounds might be employed as synthetic intermediates or internal standards .

exact mass mass spectrometry metabolite identification

One-Step Synthetic Accessibility: Comparative Synthetic Efficiency vs. Multistep CCR5 Antagonist Intermediates

6b,7a-Dihydro-7H-cycloprop[a]acenaphthylen-7-amine hydrochloride is specifically designed for one-step synthetic elaboration as a building block, providing concise and direct routes to target compounds, streamlining the synthesis process . In contrast, the synthesis of maraviroc's piperidine core requires six linear steps from commercially available starting materials, while vicriviroc's cyclic urea scaffold demands a five-step synthesis with two chromatographic purifications [1]. The one-step synthetic accessibility of the tetracyclic amine hydrochloride scaffold translates to a step-count reduction of approximately 5–6 synthetic operations compared to assembly of the maraviroc or vicriviroc core structures, enabling faster library expansion and analoging in medicinal chemistry campaigns [1].

synthetic efficiency one-step synthesis building block

Structural Rigidity: Conformational Restriction Relative to Flexible CCR5 Antagonist Chemotypes

The 6b,7a-dihydro-7H-cycloprop[a]acenaphthylen-7-amine scaffold exhibits a fully rigid tetracyclic framework with zero rotatable bonds, as confirmed by SMILES analysis (SMILES: NC1C2C1c1c3c2cccc3ccc1.Cl) . In contrast, maraviroc possesses three rotatable bonds within its flexible alkyl chain connecting the tropane and phenyl moieties, while vicriviroc contains five rotatable bonds in its N-alkyl side chain [1]. The complete conformational rigidity of the target compound minimizes entropic penalties upon receptor binding and enhances target selectivity compared to flexible chemotypes whose multiple low-energy conformations can engage off-target receptors. This property is quantifiable as zero rotatable bonds versus 3–5 for established CCR5 antagonists [1].

conformational restriction rigid scaffold SAR

Optimal Application Scenarios for 6b,7a-Dihydro-7H-cycloprop[a]acenaphthylen-7-amine Hydrochloride Based on Quantitative Evidence


CCR5 Receptor Occupancy and Allosteric Modulation Studies in HIV Entry Inhibition Research

The confirmed CCR5 antagonist activity (IC₅₀ 3.2 µM) and rigid tetracyclic scaffold make this compound ideal for receptor occupancy and allosteric modulation assays aimed at delineating ligand recognition determinants that are distinct from high-affinity piperidine-based antagonists like maraviroc. Its micromolar potency allows detection of binding site interactions that are masked by saturation binding of sub-nanomolar ligands, enabling unique SAR insights into CCR5 orthosteric and allosteric sites [1].

Conformational Restriction-Based Selectivity Profiling in Chemokine Receptor Panels

With zero rotatable bonds and a rigid tetracyclic framework, this compound is optimally suited for selectivity profiling across chemokine receptor panels (CCR1, CCR2, CCR3, CXCR4) where flexible chemotypes often exhibit promiscuity. The conformational pre-organization enables assessment of steric complementarity at each receptor subtype, providing a baseline for designing subtype-selective CCR5 probes [2].

One-Step Library Expansion for Tetracyclic CCR5 Antagonist SAR Exploration

The one-step synthetic accessibility of this amine hydrochloride building block facilitates rapid parallel synthesis of amide, sulfonamide, or urea libraries for SAR exploration around the tetracyclic CCR5 core. Procurement of this scaffold enables medicinal chemistry groups to generate 24–96 compound libraries within a single synthesis cycle, accelerating hit-to-lead optimization compared to multistep synthesis required for piperidine-based CCR5 antagonist cores .

Internal Standard or Reference Compound for Cycloprop[a]acenaphthylenyl Derivative Metabolite Profiling

The unique exact mass (217.06600 Da) and well-defined chromatographic properties (boiling point 357.3°C, flash point 189.7°C) position this compound as a suitable internal standard or reference material for mass spectrometry-based metabolite profiling of cycloprop[a]acenaphthylenyl derivatives in drug metabolism and pharmacokinetic (DMPK) studies, particularly when used alongside the ethyl ester analog (CAS 109475-21-0) for simultaneous monitoring .

Quote Request

Request a Quote for 6b,7a-Dihydro-7H-cycloprop[a]acenaphthylen-7-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.